molecular formula C6H10N2O2S2 B11781231 5-(Ethylsulfonyl)-4-methylthiazol-2-amine

5-(Ethylsulfonyl)-4-methylthiazol-2-amine

Cat. No.: B11781231
M. Wt: 206.3 g/mol
InChI Key: ZUQXQHPDFJGHIA-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-methylthiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with an ethylsulfonyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine typically involves the reaction of 4-methylthiazol-2-amine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group by the ethylsulfonyl group.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solvents like ethanol and water can also make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Ethylsulfonyl)-4-methylthiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylsulfonyl group and a thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

5-ethylsulfonyl-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2O2S2/c1-3-12(9,10)5-4(2)8-6(7)11-5/h3H2,1-2H3,(H2,7,8)

InChI Key

ZUQXQHPDFJGHIA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C

Origin of Product

United States

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